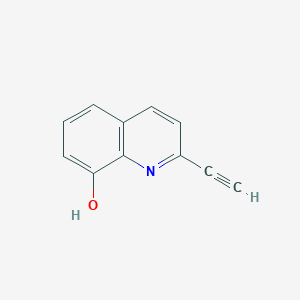2-Ethynylquinolin-8-OL
CAS No.:
Cat. No.: VC17599498
Molecular Formula: C11H7NO
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7NO |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 2-ethynylquinolin-8-ol |
| Standard InChI | InChI=1S/C11H7NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h1,3-7,13H |
| Standard InChI Key | RKTJCSVBBJHTCK-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=NC2=C(C=CC=C2O)C=C1 |
Introduction
Chemical Identity and Structural Features
2-Ethynylquinolin-8-OL (IUPAC name: 8-hydroxy-2-ethynylquinoline) combines the planar quinoline scaffold with two functional groups: a hydroxyl group at the 8-position and an ethynyl (-C≡CH) group at the 2-position. The molecular formula is C₁₁H₇NO, with a molecular weight of 169.18 g/mol (inferred from analogous structures in ). The ethynyl group introduces sp-hybridized carbon atoms, enhancing the molecule’s rigidity and potential for π-conjugation, while the hydroxyl group enables hydrogen bonding and metal coordination .
Key structural attributes include:
-
Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
-
Hydroxyl group: Positioned para to the pyridine nitrogen, facilitating intramolecular hydrogen bonding with the nitrogen atom (O–H⋯N) .
-
Ethynyl substituent: A linear alkyne group at the 2-position, which may influence electronic properties and reactivity.
Comparisons to structurally similar compounds, such as 2-methyl-8-hydroxyquinoline (logP = 4.74 ) and (E)-2-[2-(3-nitrophenyl)ethenyl]quinolin-8-ol , suggest that the ethynyl group would reduce hydrophobicity relative to alkyl or aryl substituents, potentially lowering the logP value to ~3.0–3.5.
Synthetic Pathways and Reaction Mechanisms
Sonogashira Cross-Coupling
A plausible route to 2-ethynylquinolin-8-OL involves Sonogashira cross-coupling, a palladium-catalyzed reaction between a halogenated quinoline and a terminal alkyne . For example:
-
Substrate preparation: Bromination of quinolin-8-ol at the 2-position using N-bromosuccinimide (NBS) in acetic acid.
-
Coupling reaction: Reacting 2-bromoquinolin-8-ol with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts.
-
Deprotection: Removal of the trimethylsilyl (TMS) group via fluoride ions (e.g., TBAF) to yield the terminal alkyne .
This method aligns with protocols used for synthesizing ethynyl-substituted heterocycles, ensuring regioselectivity and moderate to high yields .
Modified Betti Reaction
An alternative approach adapts the Betti reaction, which condenses 2-aminophenol derivatives with acrolein or substituted aldehydes under acidic conditions . While traditional Betti reactions form quinoline cores, modifications incorporating alkynyl reagents could introduce the ethynyl group post-cyclization.
Physicochemical Properties
The ethynyl group’s electron-withdrawing nature may slightly acidify the hydroxyl proton (pKa ~8–9), enhancing metal-binding capacity compared to unsubstituted 8-hydroxyquinoline (pKa ~9.9 ).
Crystallographic and Supramolecular Features
X-ray diffraction data for related compounds, such as (E)-2-[2-(3-nitrophenyl)ethenyl]quinolin-8-ol, reveal intramolecular O–H⋯N hydrogen bonds and π-stacking interactions . For 2-ethynylquinolin-8-OL:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume